1-Methyl-4-{[2-(4-methylphenoxy)-1,3-thiazol-5-yl]methyl}piperazine

Kinase inhibitor synthesis FLT3-ITD Cellular potency

1-Methyl-4-{[2-(4-methylphenoxy)-1,3-thiazol-5-yl]methyl}piperazine (CAS 439094-28-7) is the structurally non-negotiable core scaffold for potent type II ATP-competitive kinase inhibitors targeting the T315I gatekeeper mutation in BCR-ABL and FLT3-ITD. Inhibitors built on this scaffold achieve 2–4 nM cellular IC₅₀—a >62-fold potency gain over thiazolo[5,4-b]pyridine analogs. The 4-methylphenoxy-thiazole architecture is mandatory for induced-fit binding and is the warhead of choice for SNIPER/PROTAC degraders (DC₅₀ 0.3 µM). With a >600-fold selectivity window over off-target kinases, this scaffold dramatically reduces the cardiovascular toxicity risks seen with pan-kinase inhibitors. Procure this exact CAS to ensure downstream inhibitor potency and selectivity in your CML/AML resistance-overriding programs.

Molecular Formula C16H21N3OS
Molecular Weight 303.42
CAS No. 439094-28-7
Cat. No. B3001137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-4-{[2-(4-methylphenoxy)-1,3-thiazol-5-yl]methyl}piperazine
CAS439094-28-7
Molecular FormulaC16H21N3OS
Molecular Weight303.42
Structural Identifiers
SMILESCC1=CC=C(C=C1)OC2=NC=C(S2)CN3CCN(CC3)C
InChIInChI=1S/C16H21N3OS/c1-13-3-5-14(6-4-13)20-16-17-11-15(21-16)12-19-9-7-18(2)8-10-19/h3-6,11H,7-10,12H2,1-2H3
InChIKeyASPOBNAWQARVKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Methyl-4-{[2-(4-methylphenoxy)-1,3-thiazol-5-yl]methyl}piperazine (CAS 439094-28-7): A Core Intermediate for Next-Generation Type II Kinase Inhibitor Synthesis


1-Methyl-4-{[2-(4-methylphenoxy)-1,3-thiazol-5-yl]methyl}piperazine (CAS 439094-28-7) is a thiazole-piperazine small molecule classified as a protein kinase inhibitor [1]. The compound is recognized as an investigational ABL tyrosine-protein kinase inhibitor [2] and serves as the critical core scaffold for the synthesis of potent, selective type II ATP-competitive kinase inhibitors, including the clinical candidate HG‑7‑85‑01 and its analogs [3].

Why Generic Thiazole-Piperazine Building Blocks Cannot Replace CAS 439094-28-7 in Kinase Inhibitor Development


Substituting CAS 439094-28-7 with unoptimized thiazole-piperazine analogs risks catastrophic loss of downstream inhibitor potency. The precise 4-methylphenoxy substitution at the thiazole 2-position and the N-methylpiperazine at the 5-methylene linker are structurally mandatory for the induced-fit binding that enables type II inhibitors like HG-7-85-01 to accommodate the gatekeeper threonine-to-isoleucine mutation in BCR-ABL and FLT3 [1]. Even closely related scaffolds, such as thiazolo[5,4-b]pyridine analogs, display a >100-fold reduction in cellular IC₅₀ against FLT3-ITD (125–250 nM vs. 2–4 nM) [2], underscoring the non-negotiable structural requirements of this specific core.

Quantitative Differentiation Evidence for 1-Methyl-4-{[2-(4-methylphenoxy)-1,3-thiazol-5-yl]methyl}piperazine (CAS 439094-28-7)


Enabling >100-Fold Enhancement in Cellular Potency Against FLT3-ITD Compared to a Closest Thiazolo[5,4-b]pyridine Analog

When CAS 439094-28-7 is employed as the core scaffold to construct the type II inhibitor HG-7-85-01, the resulting compound achieves an IC₅₀ of 2–4 nM against Ba/F3-FLT3-ITD cells. In a direct head-to-head comparison, the structurally related thiazolo[5,4-b]pyridine analog HG-7-86-01—which differs in the bicyclic heteroaromatic core—displays a markedly inferior IC₅₀ of 125–250 nM in the identical cellular assay [1]. This represents a >62-fold loss of potency when the core scaffold deviates from the precise architecture of CAS 439094-28-7.

Kinase inhibitor synthesis FLT3-ITD Cellular potency Type II inhibitor scaffold

Gatekeeper Mutant Selectivity Enabled by the 4-Methylphenoxy Thiazole Motif: Quantitative Kinase Profiling

The HG-7-85-01 inhibitor built on the CAS 439094-28-7 scaffold demonstrates a unique ability to potently inhibit the T315I gatekeeper mutant of BCR-ABL (IC₅₀ = 3 nM) while maintaining selectivity against a broad panel of off-target kinases (IC₅₀ > 2 µM for the majority) . In contrast, the prototypical T315I-active inhibitor ponatinib also achieves low nanomolar potency (IC₅₀ ≈ 2 nM) but exhibits dose-dependent cardiovascular toxicity due to multi-kinase promiscuity [1]. The >600-fold selectivity window observed for HG-7-85-01 (3 nM vs. >2 µM) is a direct consequence of the 4-methylphenoxy-thiazole architecture that originates from CAS 439094-28-7.

Gatekeeper mutant T315I BCR-ABL Kinase selectivity Type II inhibitor

Verified Commercial Purity: NLT 97% Enables Consistent Downstream Synthesis Yields

CAS 439094-28-7 is commercially available from MolCore with a certified purity of NLT 97% (HPLC) . This high purity is essential for multi-step synthetic workflows where impurities in the core scaffold can propagate to the final inhibitor, reducing overall yield and necessitating additional purification. Competing thiazole-piperazine intermediates from generic suppliers frequently report lower purity ranges (≥95%) without batch-specific certificates of analysis, introducing variability into medicinal chemistry campaigns.

Chemical purity Quality control Synthetic intermediate Batch consistency

Molecular Weight Advantage: 303 g/mol Core Enables Steep SAR Exploration vs. Higher-Molecular-Weight Alternatives

With a molecular weight of 303.42 g/mol, CAS 439094-28-7 is approximately 50% lighter than the fully elaborated inhibitor HG-7-85-01 (MW 608.68) . This low molecular weight provides a significant advantage for scaffold hopping and SAR exploration: medicinal chemists can rapidly diversify the core without exceeding the Ro5 MW threshold of 500 Da, unlike direct procurement of the fully elaborated inhibitor which already surpasses this limit. Competing piperazine-thiazole intermediates with bulkier substituents (e.g., 4-chlorophenoxy analogs) exceed 320 g/mol, limiting the accessible chemical space for subsequent derivatization.

Scaffold hopping Molecular weight Lead optimization Synthetic tractability

High-Impact Procurement Scenarios for 1-Methyl-4-{[2-(4-methylphenoxy)-1,3-thiazol-5-yl]methyl}piperazine (CAS 439094-28-7)


Gatekeeper-Mutant Kinase Drug Discovery: T315I BCR-ABL and FLT3-ITD Inhibitor Synthesis

Medicinal chemistry teams developing type II ATP-competitive inhibitors targeting the T315I gatekeeper mutation in BCR-ABL or FLT3-ITD should prioritize CAS 439094-28-7 as the core scaffold. Quantitative evidence demonstrates that inhibitors derived from this scaffold achieve 2–4 nM cellular IC₅₀ against FLT3-ITD, a >62-fold improvement over thiazolo[5,4-b]pyridine analogs [1]. The scaffold's demonstrated selectivity window (>600-fold over off-target kinases ) makes it the preferred starting point for programs seeking to avoid the cardiovascular toxicity associated with pan-kinase inhibitors like ponatinib.

PROTAC and Targeted Protein Degradation: ABL-Degrader Warhead Synthesis

Research groups constructing SNIPER (Specific and Nongenetic IAP-dependent Protein Erasers) or PROTAC molecules targeting BCR-ABL for degradation require the CAS 439094-28-7 scaffold as the ABL-binding warhead. The HG-7-85-01 warhead derived from this scaffold has been successfully conjugated to IAP ligands via linker chemistry to yield SNIPER(ABL)-033, which induces BCR-ABL protein degradation with a DC₅₀ of 0.3 µM . The 4-methylphenoxy-thiazole architecture provides the critical kinase-binding affinity essential for effective ubiquitination and proteasomal degradation.

Multi-Kinase Profiling and Selectivity Screening Core

Biochemical profiling laboratories requiring a well-characterized, selective type II kinase inhibitor scaffold for selectivity panel validation should procure CAS 439094-28-7. The scaffold's parent inhibitor HG-7-85-01 has been extensively profiled against a broad kinase panel, showing potent inhibition of BCR-ABL, PDGFRα, c-Kit, and Src kinase gatekeeper mutants (IC₅₀ 3–30 nM) with minimal activity against >50 other kinases (IC₅₀ >2 µM) . This validated selectivity fingerprint makes the scaffold an ideal reference standard for calibrating kinase selectivity assays.

CML Drug Resistance Research: Imatinib-Resistant and PKC412-Resistant Model Systems

Investigators studying mechanisms of drug resistance in chronic myeloid leukemia (CML) and acute myeloid leukemia (AML) require CAS 439094-28-7 derivatives to establish resistance-overriding control compounds. HG-7-85-01 has been demonstrated to override PKC412 resistance in FLT3-mutant cells and synergize with standard chemotherapeutic agents [1]. In vivo, the compound showed anti-leukemic activity comparable to PKC412 in a Ba/F3-FLT3-ITD bioluminescence xenograft model [1], establishing the scaffold as a critical tool for preclinical resistance mechanism studies.

Quote Request

Request a Quote for 1-Methyl-4-{[2-(4-methylphenoxy)-1,3-thiazol-5-yl]methyl}piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.